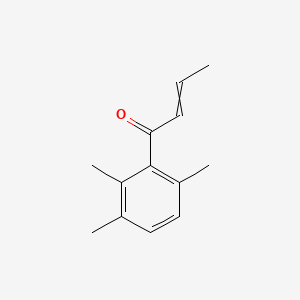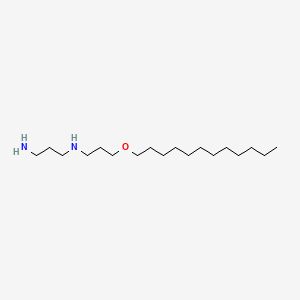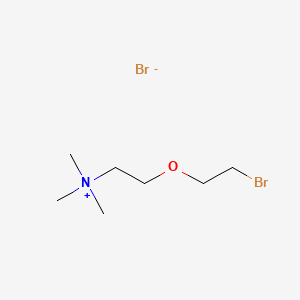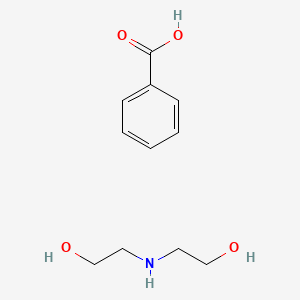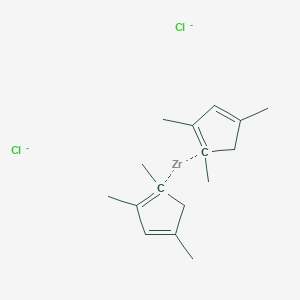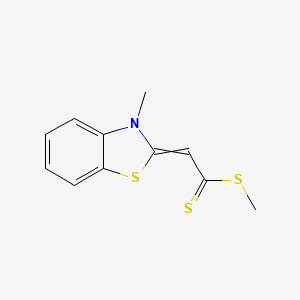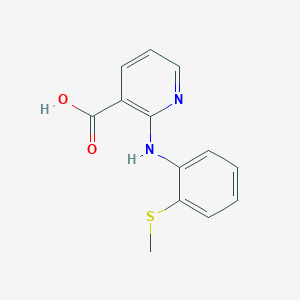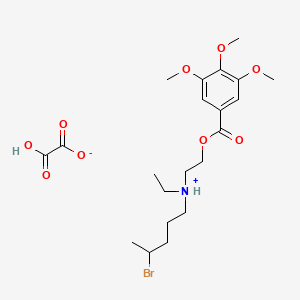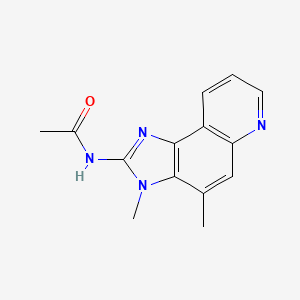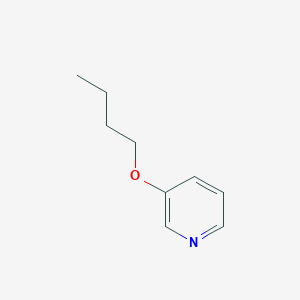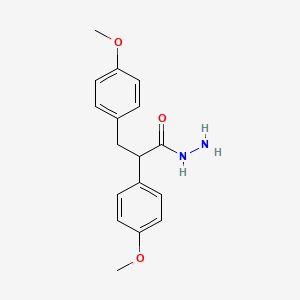
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide is an organic compound with a complex structure that includes methoxy groups and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide typically involves the reaction of p-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the hydrazide functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or ethers.
Applications De Recherche Scientifique
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Methoxybenzaldehyde: A precursor in the synthesis of p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide.
p-Methoxyphenylhydrazine: Another hydrazine derivative with similar functional groups.
4-Methoxyphenylboronic acid: Used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual methoxy groups and hydrazide functionality make it a versatile compound for various applications.
Propriétés
Numéro CAS |
58973-46-9 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
2,3-bis(4-methoxyphenyl)propanehydrazide |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-7-3-12(4-8-14)11-16(17(20)19-18)13-5-9-15(22-2)10-6-13/h3-10,16H,11,18H2,1-2H3,(H,19,20) |
Clé InChI |
RCDVIPYNUISWPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


